1,4-Benzoquinone

Vue d'ensemble

Description

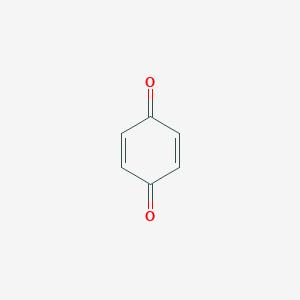

1,4-Benzoquinone (C₆H₄O₂), also known as para-benzoquinone, is a cyclic diketone characterized by a benzene ring with two oxygen atoms at positions 1 and 2. It appears as bright yellow crystals with a pungent odor and exhibits strong oxidizing properties . First synthesized in 1838 via oxidation of quinic acid, it is widely used in organic synthesis, polymerization inhibition, and as a precursor to hydroquinone . Its redox-active nature enables applications in energy storage, antimicrobial agents, and anticancer therapies . However, this compound is toxic, causing DNA damage, bone marrow suppression, and cellular apoptosis, particularly through covalent adduction of cysteine residues in proteins like PTPN2 and topoisomerase IIα .

Mécanisme D'action

Target of Action

1,4-Benzoquinone, a metabolite of benzene, has several primary targets. It is known to interact with cellular respiration . It also targets the double strand break (DSB) repair and replication fork maintenance pathways, including homologous recombination (HR) and Fanconi anemia (FA) . Furthermore, it has been found to inhibit 5-LOX, a key enzyme in the biosynthesis of leukotrienes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the double strand break (DSB) repair and replication fork maintenance pathways, including homologous recombination (HR) and Fanconi anemia (FA) . It also plays a role in the biosynthesis of leukotrienes by inhibiting 5-LOX .

Pharmacokinetics

This compound is soluble in most oxygenated organic solvents, such as ether, ethanol, and acetone, and hot ligroin. It is slightly soluble in pentane and insoluble in water . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the body, impacting its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photodecomposition efficiency of this compound was found to be influenced by the riboflavin concentration, this compound initial concentration, and pH values . Furthermore, it is sensitive toward both strong mineral acids and alkali, which cause condensation and decomposition of the compound .

Analyse Biochimique

Biochemical Properties

1,4-Benzoquinone is a multifunctional molecule that exhibits properties of a ketone, being able to form oximes; an oxidant, forming the dihydroxy derivative; and an alkene, undergoing addition reactions . It is sensitive toward both strong mineral acids and alkali, which cause condensation and decomposition of the compound . Quinones, including this compound, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups .

Cellular Effects

This compound can interfere with cellular respiration . It is toxic to blood cells and is suspected to cause leukemia . It reacts rapidly with macromolecules like DNA or proteins, and products derived from such interaction are detected in a large part of the population exposed .

Molecular Mechanism

This compound undergoes typical ketone and olefin reactions, but its predominant use is as an oxidizing agent . This compound and its reduced form 1,4-dihydroquinone form the basis of many redox systems . A nucleophilic reaction may take place between this compound and H2O2, forming an intermediate, which can decompose homolytically to produce HO and a radical .

Temporal Effects in Laboratory Settings

This compound shows better dyeability, stability, brightness, and fastness compared to other alternative natural dyes

Dosage Effects in Animal Models

This compound is a toxic metabolite found in human blood and can be used to track exposure to benzene or mixtures containing benzene and benzene compounds . Kidney damage has been found in animals receiving severe exposure

Metabolic Pathways

This compound is involved in the redox system, where it acts as an oxidizing agent . It is also involved in the metabolism of benzene . Bio-activation of benzene takes place primarily in the liver by cytochrome p450 mediated pathway and phenolic compounds so formed in the liver are converted to this compound in the bone marrow through myeloperoxidase mediated pathway .

Activité Biologique

1,4-Benzoquinone (BQ), a metabolite of benzene, exhibits significant biological activity that has drawn attention due to its potential therapeutic applications and toxicological implications. This article explores the various biological activities associated with this compound, including its antimicrobial properties, effects on cellular mechanisms, and potential as a genotoxic agent.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Research has isolated two derivatives from scorpion venom that exhibit potent bactericidal effects:

- 3,5-Dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione (red compound):

- Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL.

- 5-Methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione (blue compound):

These compounds showed comparable effectiveness to conventional antibiotics and were cytotoxic to cancer cell lines, indicating their potential as leads for novel antimicrobial and anticancer drugs. In vivo studies demonstrated that the blue benzoquinone significantly reduced pulmonary bacillary loads in mouse models of MDR tuberculosis after two months of treatment .

Urease Inhibition

This compound irreversibly inactivates urease, an enzyme associated with various health issues and agricultural challenges. The inactivation follows first-order kinetics and is stoichiometrically quenched by sulfite. Structural analysis revealed that BQ binds covalently to thiol groups in urease, disrupting its activity .

Phagocytosis Inhibition

In cultured murine macrophages, exposure to this compound inhibited Fc and complement receptor-mediated phagocytosis by over 90% at a concentration of 12.5 µM without affecting cell viability. This suggests a significant impact on immune response mechanisms. The disruption of filamentous actin content in macrophages indicates that BQ affects cytoskeletal integrity through mechanisms other than direct alkylation .

Genotoxicity and Carcinogenic Potential

Research indicates that this compound has genotoxic effects, contributing to hematopoietic cancers such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). Studies have shown that BQ exposure leads to double-strand breaks in DNA and induces micronuclei formation in mammalian cells .

Animal Studies

Animal studies have revealed mixed results regarding the carcinogenic potential of this compound:

- Skin application and inhalation tests in mice indicated carcinogenicity through the development of liver tumors.

- No tumors were observed in rat models under similar conditions .

The International Agency for Research on Cancer (IARC) classified this compound as Group 3—"not classifiable as to its carcinogenicity to humans"—due to limited evidence from animal studies .

Case Studies and Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Manning et al. (1994) | Phagocytosis | Inhibited by ≥90% at 12.5 µM; macrophage viability unaffected. |

| Ulfa et al. (2020) | Derivatives | Synthesized methoxy-substituted derivatives with enhanced solubility and biological activity. |

| PNAS Study (2018) | Genotoxicity | Induced DNA damage; linked to hematopoietic cancers. |

| IARC Evaluation | Carcinogenicity | Group 3 classification; limited evidence in animals. |

Applications De Recherche Scientifique

Organic Synthesis

1,4-Benzoquinone serves as an essential reagent in organic synthesis due to its ability to act as an oxidizing agent and hydrogen acceptor.

- Diels-Alder Reactions : It is commonly used as a dienophile in Diels-Alder reactions, facilitating the formation of cyclic compounds .

- Wacker-Tsuji Oxidation : The compound is utilized in the Wacker-Tsuji oxidation process, where it helps convert alkenes into ketones using palladium salts as catalysts .

- Dehydrogenation Reagent : this compound acts as a dehydrogenation reagent, playing a crucial role in the synthesis of various organic compounds .

Medicinal Chemistry

The pharmacological significance of this compound derivatives has been extensively studied, leading to numerous applications in medicine:

- Antimicrobial Activity : Compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi .

- Antitumor Properties : Several studies highlight the antitumor potential of this compound derivatives. For example, specific derivatives have demonstrated cytotoxic effects on cancer cell lines .

- Antimalarial Activity : Research indicates that certain this compound derivatives possess antimalarial properties, making them candidates for further development in malaria treatment .

Biochemical Applications

In biochemistry, this compound plays a role in various biological processes:

- Electron Transfer Agents : The compound is crucial in oxidative phosphorylation and electron transfer mechanisms within cellular respiration and photosynthesis .

- Biomarkers for Toxicity : Studies have identified this compound adducts as potential biomarkers for exposure to environmental toxins such as benzene. These adducts can provide insights into the toxicological effects of exposure .

Case Study 1: Antitumor Activity

A study isolated two novel benzoquinones from Miconia lepidota, which exhibited cytotoxicity against mutant yeast strains indicative of their potential as antitumor agents. The compounds demonstrated significant activity against specific cancer cell lines, warranting further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Properties

Research on naturally occurring benzoquinones from Heliotropium ovalifolium revealed antifungal activities against Cladosporium cucumerinum and Candida albicans. These findings support the utility of this compound derivatives in developing new antimicrobial agents .

Q & A

Q. Basic: How can researchers optimize the synthesis of 1,4-Benzoquinone from phenol derivatives while minimizing byproducts?

Methodological Answer:

The oxidation of phenol or hydroquinone remains the primary synthesis route. For industrial-scale production, catalytic oxidation of hydroquinone using air in the presence of vanadium pentoxide (V₂O₅) at 70–80°C yields high-purity precipitates . In lab settings, potassium dichromate (K₂Cr₂O₇) in sulfuric acid at 0°C minimizes side reactions like overoxidation . Steam distillation post-synthesis helps isolate this compound from unreacted precursors, improving yield (>85%) .

Q. Basic: What structural features of this compound influence its redox behavior in organic reactions?

Methodological Answer:

The planar, conjugated benzene ring with two carbonyl groups at the 1,4-positions enables dual electrophilic reactivity. The electron-deficient carbonyl groups act as oxidants, accepting electrons in redox reactions (e.g., reducing to hydroquinone), while the α,β-unsaturated system facilitates nucleophilic additions. Computational studies (e.g., HOMO-LUMO gap analysis) confirm its high electron affinity (1.0 V vs. SCE), critical for designing oxidation catalysts .

Q. Advanced: What computational methods validate the thermodynamic stability of this compound derivatives?

Methodological Answer:

High-level ab initio methods like G3(MP2) and CBS-QB3 calculate heats of formation (ΔHf) and Gibbs free energy. For this compound, G3(MP2) predicts ΔHf = −218.6 kJ/mol, aligning with experimental combustion calorimetry data. These methods also model substituent effects (e.g., methyl or chloro groups) on redox potentials, aiding in predicting reaction pathways .

Q. Advanced: How does this compound mediate oxidative heterofunctionalization in catalytic systems?

Methodological Answer:

this compound acts as a stoichiometric oxidizer in Wacker-Tsuji oxidations, converting alkenes to ketones via Pd(II) catalysis. Recent advances use Co(OAc)₂ to enable catalytic cycles with oxygen nucleophiles, forming ethers or esters. For example, Co(OAc)₂ promotes regioselective hydroxylation of arylboronic acids, yielding para-substituted phenols with >90% selectivity .

Q. Advanced: How can researchers resolve contradictions in toxicological data on this compound’s carcinogenicity?

Methodological Answer:

Inconclusive rodent studies (IARC, 1977) highlight dosage and exposure route dependencies. For in vitro assays, use physiologically relevant concentrations (e.g., 10–20 μM in HL-60 cells) to avoid artifactual apoptosis. Combine Ames tests with comet assays to distinguish genotoxic vs. oxidative stress mechanisms. Recent studies suggest mitochondrial ROS generation as a primary toxicity pathway, validated via JC-1 membrane potential assays .

Q. Advanced: What analytical techniques quantify trace this compound in environmental or biological matrices?

Methodological Answer:

UV-Vis spectroscopy (λmax = 243 nm) detects this compound at ≥1 mg/mL in PBS . For trace analysis (e.g., air monitoring), LOINC method 38723-3 uses GC-MS with a detection limit of 0.01 ppm. In biological fluids, LC-MS/MS with deuterated internal standards (e.g., p-benzoquinone-d₄) improves accuracy, correcting for matrix effects .

Q. Advanced: How do solvent systems influence regioselectivity in this compound reactions?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates in nucleophilic additions. For example, arylsulfinic acids preferentially attack the C2 position in DMF due to hydrogen bonding with solvent, whereas ionic liquids (e.g., [BMIM][PF₆]) enhance C5 selectivity by reducing transition-state steric effects .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Use NIOSH-approved respirators (N95) for particulate control and nitrile gloves resistant to organic solvents. Store at −20°C under inert gas (N₂/Ar) to prevent dimerization. Emergency procedures include 15-minute eye rinsing with saline and immediate decontamination of spills using activated carbon adsorbents .

Q. Advanced: What pulse radiolysis studies reveal about this compound’s electron-transfer mechanisms?

Methodological Answer:

Pulse radiolysis in deaerated ethanol shows rapid electron capture (k = 1.2 × 10¹⁰ M⁻¹s⁻¹), forming semiquinone radicals (λmax = 420 nm). These intermediates disproportionate into hydroquinone, confirmed via transient absorption spectroscopy. Such studies inform its role in redox-active polymers and biohybrid catalytic systems .

Q. Advanced: How does this compound modulate enzyme activity in biochemical assays?

Methodological Answer:

this compound inhibits urease via covalent modification of active-site cysteine residues (Ki = 12 μM). Preincubate enzymes with 1 mM EDTA to chelate metal cofactors, ensuring specificity. For oxidoreductases (e.g., myeloperoxidase), monitor activity loss via NADH oxidation at 340 nm, correcting for non-enzymatic hydroquinone interference .

Comparaison Avec Des Composés Similaires

Structural Analogs: 1,4-Naphthoquinone

| Property | 1,4-Benzoquinone | 1,4-Naphthoquinone |

|---|---|---|

| Structure | Benzene ring with two ketone groups | Naphthalene ring with two ketone groups |

| Genotoxicity | Induces gene mutations and micronuclei | Induces micronuclei, no gene mutations |

| Mechanism | Depletes glutathione, generates ROS | Similar ROS generation, less mutagenic |

| Applications | Anticancer, antimicrobial, redox agent | Antifungal, vitamin K synthesis |

Key Findings :

- This compound is mutagenic at low concentrations (100-fold increase in mutation frequency), while 1,4-naphthoquinone lacks mutagenicity despite similar ROS production .

- Both compounds deplete cellular glutathione (GSH) but differ in detoxification pathways, with this compound requiring near-complete GSH depletion for cytotoxicity .

Benzene Metabolites: Hydroquinone and trans,trans-Muconaldehyde

| Property | This compound | Hydroquinone | trans,trans-Muconaldehyde |

|---|---|---|---|

| Structure | Cyclic diketone | Benzene ring with two hydroxyl groups | Linear α,β-unsaturated dialdehyde |

| Toxicity | Myelotoxicity, carcinogenicity | Clastogenicity, aneuploidy | Bone marrow toxicity, protein adduction |

| Mechanism | Topoisomerase II poisoning, ROS generation | Redox cycling, chromosome loss | Crosslinks DNA and proteins |

| Micronuclei Induction | Moderate (2–5-fold) | High (11-fold) | Moderate |

Key Findings :

- Hydroquinone is the most potent benzene metabolite, inducing kinetochore-positive micronuclei (linked to aneuploidy), while this compound primarily causes gene mutations .

- Both this compound and trans,trans-muconaldehyde are α,β-unsaturated diketones, contributing to additive toxicity in benzene exposure .

Key Findings :

- This compound derivatives, such as 2-amino-6-hydroxy-[1,4]-benzoquinone, induce apoptosis at 10–100 μM, while synthetic derivatives (e.g., derivative 1 in ) show enhanced activity at 1 μM .

Antimicrobial Quinones

| Compound | Target Pathogens | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Blue this compound | Acinetobacter baumannii (MDR strains) | 4–30 (dose-dependent) | Disrupts bacterial membranes |

| Red this compound | Staphylococcus aureus | 4 | ROS-mediated oxidative stress |

| Doxorubicin | Broad-spectrum (limited due to toxicity) | 0.1–1 (cancer cells) | DNA damage, ROS generation |

Key Findings :

- The blue this compound from scorpion venom is bactericidal against multidrug-resistant A.

Mechanistic Contrasts and Controversies

- Topoisomerase II Poisoning: Early studies failed to detect this compound’s DNA cleavage enhancement due to reducing agents in buffers. Revised protocols confirm it is a stronger topoisomerase II poison than etoposide, cleaving DNA near leukemic breakpoints .

- Redox Cycling vs. Direct Arylation: While this compound’s toxicity was historically attributed to ROS, recent studies emphasize covalent adduction (e.g., PTPN2 inhibition) as a primary mechanism .

Méthodes De Préparation

Oxidation of Hydroquinone Derivatives

Hydroquinone serves as the primary precursor for 1,4-benzoquinone synthesis due to its structural similarity. The oxidation process typically employs strong oxidizing agents under controlled conditions.

Chromium-Based Oxidation

A laboratory-scale method involves reacting hydroquinone with potassium dichromate () in sulfuric acid (). Hydroquinone (0.5 g) is dissolved in distilled water (5 mL), heated to clarity, and added dropwise to an ice-cold mixture of (1 g) in (1 mL) and water (10 mL). Maintaining temperatures below 20°C prevents overoxidation, yielding yellow crystals of this compound after filtration and ethanol recrystallization . This method achieves near-quantitative conversion but generates toxic chromium waste, limiting industrial scalability.

Hydrogen Peroxide and Iodine Catalysis

Industrial processes often use hydrogen peroxide () as a greener oxidizer. In isopropyl alcohol, (1.5 equiv) and catalytic iodine (0.1 equiv) oxidize hydroquinone at 60°C for 2 hours, yielding 92% this compound . The iodine facilitates electron transfer, while the polar solvent stabilizes intermediates. This method avoids heavy metals but requires careful pH control to prevent side reactions.

Direct Hydroxylation of Phenol

Phenol hydroxylation offers a one-step route to hydroquinone, which is subsequently oxidized to this compound.

Acidic Hydrogen Peroxide Method

In concentrated sulfuric acid, phenol reacts with at 50°C to form hydroquinone and catechol (ratio 60:40). Subsequent oxidation with / converts hydroquinone to this compound with 85% overall yield . This tandem process is cost-effective but produces mixed dihydroxybenzene isomers, necessitating separation steps.

Diisopropylbenzene Oxidation

A large-scale industrial method oxidizes diisopropylbenzene to hydroquinone via the Hock rearrangement. Using oxygen () at 120°C and 5 atm, diisopropylbenzene forms a bis(hydroperoxide) intermediate, which rearranges to hydroquinone and acetone . The net reaction is:

6H4(CHMe2)2 + 3O2 \rightarrow C6H4O2 + 2OCMe2 + H2O

This method co-produces acetone, adding economic value, but requires high-pressure equipment and platinum catalysts.

Catalytic Oxidation with Molecular Oxygen

Modern approaches emphasize molecular oxygen () as a sustainable oxidizer.

Schiff Base Metal Complexes

A patented method uses bis(salicylidene)metal complexes (e.g., Co or Mn) to catalyze phenol oxidation by in N-methyl-2-pyrrolidone (NMP) . At 80°C, phenol converts to this compound with 78% selectivity. The catalyst is prepared by condensing salicylaldehyde with amines, followed by metalation with or . Continuous distillation of NMP removes product, enhancing throughput.

"On Water" Oxidation

The JETIR study optimized "on water" conditions using hydroquinone, (1 atm), and a Cu(II)/pyridine catalyst . At pH 9 and 25°C, the reaction achieves 89% yield in 4 hours. Water acts as both solvent and proton shuttle, stabilizing the transition state. Control experiments confirmed no oxidation occurs under neutral or acidic conditions, highlighting the pH-dependent mechanism.

Two-Step Synthesis via Blanc Reaction

A high-yield route from 2,3,4,5-tetramethoxytoluene involves:

-

Blanc Methylolation : Reacting tetramethoxytoluene with paraformaldehyde in HCl, HBr, morpholine, or piperidine at 35°C to form intermediates 2a–2d (95–99% yield) .

-

CAN Oxidation : Treating 2a–2d with ceric ammonium nitrate (CAN) in THF/ at 25°C yields 1,4-benzoquinones 3a–3d (65–85% yield) .

| Entry | Solvent | R | Intermediate Yield (%) | Final Yield (%) |

|---|---|---|---|---|

| 1 | 37% HCl | Cl | 99 | 85 |

| 2 | 47% HBr | Br | 98 | 82 |

| 3 | Morpholine | – | 95 | 65 |

| 4 | Piperidine | – | 97 | 70 |

This method excels in functional group tolerance, enabling halogenated and alkylated derivatives.

Specialized and Niche Methods

Aniline Oxidation (Historical)

In China, aniline is oxidized with manganese dioxide () in , yielding this compound via transient nitroso intermediates . This method persists due to low feedstock costs but faces environmental scrutiny over nitrobenzene byproducts.

Amine-Adduct Formation

Reacting p-benzoquinone with amines (3:2 ratio) in wet ethanol forms 2,5-bis(alkylamino)-1,4-benzoquinones . Yields (9–58%) are modest due to polymerization side reactions, but the products exhibit bioactivity, motivating further optimization.

Propriétés

IUPAC Name |

cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQWKYJCGOJGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2 | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26745-90-4 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26745-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020145 | |

| Record name | 1,4-Benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical., Pale-yellow solid with an acrid, chlorine-like odor; [NIOSH], Solid, YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE., Pale-yellow solid with an acrid, chlorine-like odor. | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

SUBLIMES (NTP, 1992), ~180 °C, Sublimes | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

559 °F (NTP, 1992), 93 °C, 100-200 °F (38-93 °C) (CLOSED CUP), 38-93 °C, 100-200 °F | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), SOL IN ALKALIES, HOT PETROLEUM ETHER, > 10% in ether, > 10% in ethanol, Water solubility = 1.113X10+4 mg/l @ 18 °C, 11.1 mg/mL at 18 °C, Solubility in water: poor, Slight | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.318 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.318 AT 20 °C/4 °C, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32 | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.7 (Air= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 77 °F (NIOSH, 2023), 0.1 [mmHg], 0.1 MM HG AT 25 °C, Vapor pressure, Pa at 20 °C: 12, (77 °F): 0.1 mmHg | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER, Greenish-yellowish solid, Pale-yellow solid. | |

CAS No. |

106-51-4, 3225-29-4 | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semiquinone radicals | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T006GV98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Benzoquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DK280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

240.3 °F (NTP, 1992), 115.7 °C, Heat of fusion at melting point = 1.845X10+7 J/kmol, 116 °C, 240 °F | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.